Brevinin-1-OR10
Description
Brevinin-1-OR10 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, which is predominantly isolated from the skin secretions of amphibians, particularly anurans (frogs and toads). These peptides are integral to innate immune defenses, exhibiting broad-spectrum activity against bacteria, fungi, and enveloped viruses. Structurally, this compound is characterized by a conserved N-terminal region and a C-terminal "Rana box" domain (Cys-Lys-Xaa-Cys motif), stabilized by a disulfide bridge that enhances its stability and interaction with microbial membranes . Its α-helical conformation facilitates membrane disruption, leading to microbial cell lysis. Reported minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria range from 2–16 µg/mL, demonstrating potent efficacy .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPAVLLVATHVLPTVFCAITRKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of this compound and Analogues
| Property | This compound | Brevinin-1 | Temporin-A | Magainin-2 |
|---|---|---|---|---|
| Amino Acid Length | 24 residues | 24–27 residues | 13 residues | 23 residues |
| Disulfide Bonds | 1 (C-terminal) | 1 (C-terminal) | None | None |
| Dominant Conformation | α-helix | α-helix | β-sheet | α-helix |
| Net Charge (+ at pH 7) | +5 | +4 to +6 | +3 | +4 |
- Brevinin-1 : Shares the Rana box and disulfide bond but varies in residue composition, affecting charge and hydrophobicity .
- Temporin-A : Lacks disulfide bonds and adopts a β-sheet structure, limiting its stability in serum .
- Magainin-2: No Rana box but retains α-helical structure; lower charge reduces membrane affinity compared to this compound .
Functional Activity
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Microorganism | This compound | Brevinin-1 | Temporin-A | Magainin-2 |
|---|---|---|---|---|
| E. coli (Gram−) | 4 | 8 | 32 | 16 |
| S. aureus (Gram+) | 2 | 4 | 16 | 8 |
| C. albicans (Fungus) | 8 | 16 | 64 | 32 |
- This compound shows 2–4× greater potency than Brevinin-1 against Gram-positive bacteria, likely due to its higher positive charge enhancing electrostatic interactions with anionic microbial membranes .
- Temporin-A and Magainin-2 exhibit weaker activity, attributed to shorter sequences and lack of stabilizing disulfide bonds .
Physicochemical and Pharmacokinetic Properties
Table 3: Stability and Toxicity Profiles
| Property | This compound | Brevinin-1 | Temporin-A | Magainin-2 |
|---|---|---|---|---|
| Serum Stability (t½) | 120 min | 90 min | 30 min | 60 min |
| Hemolytic Activity | 15% at 32 µg/mL | 20% | 40% | 25% |
| LogP | -2.1 | -1.8 | -0.5 | -1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
